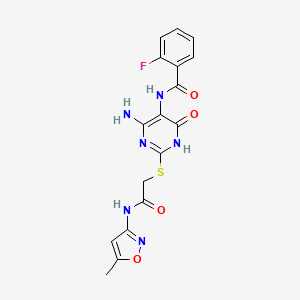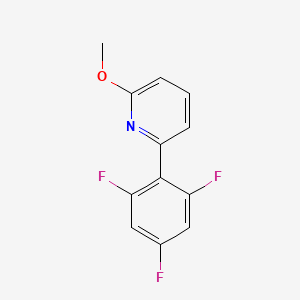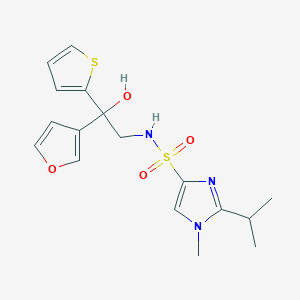
Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a triphenylmethyl (Trt) protecting group, and a unique pseudo-proline (Psi(Me,Me)pro) structure. These protecting groups and modifications make it a valuable tool in peptide synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc/tBu strategy is commonly employed, where the Fmoc group is used to protect the amino terminus of the peptide, and the Trt group protects the side chain of the glutamine residue. The pseudo-proline structure is introduced to enhance the solubility and stability of the peptide during synthesis.
Fmoc Protection: The amino group of the glutamine residue is protected with the Fmoc group using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA).
Trt Protection: The side chain of the glutamine residue is protected with the Trt group using Trt-Cl in the presence of a base.
Pseudo-Proline Introduction: The pseudo-proline structure is introduced by coupling the serine residue with a pseudo-proline dipeptide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
化学反応の分析
Types of Reactions
Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups using piperidine and trifluoroacetic acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or HATU.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.
Coupling: HBTU or HATU in the presence of a base like DIPEA.
Oxidation/Reduction: Specific reagents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions are the desired peptides with specific sequences and structures, free from protecting groups.
科学的研究の応用
Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is widely used in:
Peptide Synthesis: As a building block in the synthesis of complex peptides and proteins.
Biological Studies: Investigating protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medical Research: Developing peptide-based therapeutics and studying disease mechanisms.
Industrial Applications: Producing peptides for use in cosmetics, pharmaceuticals, and biotechnology.
作用機序
The mechanism of action of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Trt groups protect the amino and side chain functionalities, respectively, preventing unwanted reactions during synthesis. The pseudo-proline structure enhances the solubility and stability of the peptide, facilitating efficient synthesis and purification.
類似化合物との比較
Similar Compounds
- Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
- Fmoc-Asn(Trt)-NovaSyn® TGA
Uniqueness
Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is unique due to its specific combination of protecting groups and the pseudo-proline structure, which provides enhanced solubility and stability compared to other similar compounds. This makes it particularly valuable in the synthesis of complex peptides and proteins.
特性
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52)/t38-,39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGMGQRBDQAVPQ-YDAXCOIMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol](/img/structure/B2850445.png)
![6-Methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2850447.png)

![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2850453.png)



![ethyl 5-cyclopropaneamido-3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2850460.png)



![4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2850465.png)
![(5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2850467.png)

